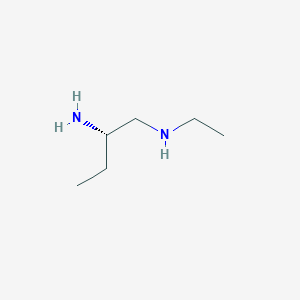

(2S)-1-N-Ethylbutane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-1-N-Ethylbutane-1,2-diamine, also known as Ethylenediamine-N,N'-diethyl-2-propanamine or EDBP, is a chiral diamine that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various chiral compounds and has shown promising results as a potential therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

Selective Hydrogenation and Heterocycle Formation : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can be selectively reduced by hydrogenation to give a diamine, demonstrating the versatility of such compounds in organic synthesis and the formation of heterocycles. This selectivity is highly dependent on the type of catalysts used, highlighting the compound's role in catalytic processes (Jingyang Zhu et al., 2005).

Metal-catalyzed Diamination Reactions : The 1,2-diamine motif, closely related to (2S)-1-N-Ethylbutane-1,2-diamine, is a target for synthetic chemists due to its presence in natural products with biological activity. Recent advances in metal-catalyzed diamination reactions, including asymmetric variants, are likely to find application in constructing pharmaceutical agents and natural products (F. Cardona & A. Goti, 2009).

Molecular Structure and Complex Formation

- Structural Analysis of Nickel(II) and Copper(II) Complexes : The study of tetradentate unsymmetrical Schiff base ligands derived from 1,2-diaminopropane, which shares structural similarities with this compound, reveals the intricacies of positional isomerism in metal complexes. This research contributes to understanding the structural basis of molecular interactions and complex formation, relevant in fields like coordination chemistry and material science (S. Chattopadhyay et al., 2006).

Pharmaceutical Applications

Synthesis of Biologically Active Compounds : The synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine, related to the core structure of this compound, and their transformation into bis-(1,3-dihydropyrrolone) derivatives underlines the compound's significance in pharmaceutical chemistry. Such transformations are pivotal for developing novel drug molecules with enhanced efficacy and specificity (Tobias Biletzki et al., 2012).

Medicinal Agents Incorporating the 1,2-Diamine Functionality : The vicinal diamine structure is a template for a broad spectrum of biological activities, found in antiarrhythmics, antihypertensives, and other therapeutic categories. This underlines the importance of this compound and its derivatives in medicinal chemistry and drug development (E. T. Michalson & J. Szmuszkovicz, 1989).

Eigenschaften

IUPAC Name |

(2S)-1-N-ethylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSQCMZLXWAQBY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

![4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2898065.png)

![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2898066.png)

![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)

![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)